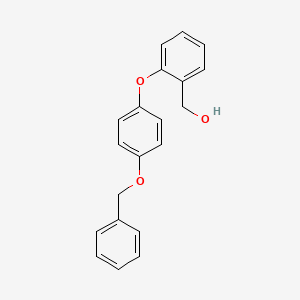

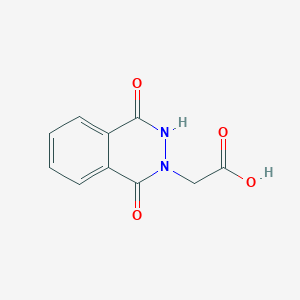

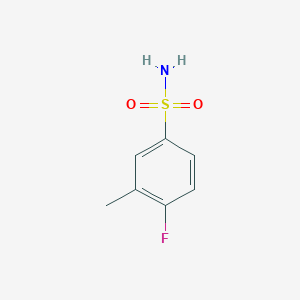

![molecular formula C16H16N2O2 B1333083 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one CAS No. 359028-07-2](/img/structure/B1333083.png)

1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one (Xanthone) is a heterocyclic organic compound that belongs to the xanthone class of compounds. Xanthones are a group of natural products that have been studied for their potential medicinal properties. Xanthone is a versatile compound with a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Xanthone has been used as a model compound for studying the mechanism of action of various natural products and has been used in various laboratory experiments. In

Applications De Recherche Scientifique

1. Complexation with Metal Ions

The aminoxanthone derivative, 1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one, demonstrates significant potential in complexation with metal ions. A study by Yari, Shamsipur, and Sharghi (2008) explored its complexation with Cu(II) ions in methanol and water solutions. This research utilized spectrofluorimetric and spectrophotometric methods, suggesting that the ligand could act as a fluorometric indicator for measuring Cu2+ ions in aqueous solutions (Yari, Shamsipur, & Sharghi, 2008).

2. Synthesis of Novel Compounds

The compound has been utilized in synthesizing new chemical entities. For example, the synthesis of 3H-pyrazol-3-one derivatives containing a 9H-xanthene ring was conducted by Okabayashi (1980), showcasing the versatility of this compound in creating novel heterocyclic compounds (Okabayashi, 1980).

3. Development of Photoinitiators

Aminoxanthone derivatives have been investigated for their role in the development of photoinitiators. Wu, Xiong, Qiuhong, and Tang (2014) synthesized and characterized amino-thioxanthone photoinitiators, showing high molar extinction coefficients and a broad absorption range in the visible region, indicating potential applications in radical polymerization (Wu, Xiong, Qiuhong, & Tang, 2014).

4. Application in Corrosion Detection

The derivative has also found application in smart coatings for corrosion detection. Augustyniak, Tsavalas, and Ming (2009) demonstrated the use of a related compound, FD1, as a smart indicator in epoxy-based coatings for early steel corrosion detection. This approach highlights the potential of aminoxanthone derivatives in practical industrial applications (Augustyniak, Tsavalas, & Ming, 2009).

5. Exploration in Peptide Synthesis

The compound has been explored in the field of peptide synthesis. Han et al. (1996) discussed the use of xanthenyl protecting groups, derived from xanthene, for cysteine in peptide synthesis, showcasing its utility in the synthesis of complex biological molecules (Han et al., 1996).

Mécanisme D'action

Target of Action

Similar compounds have been implicated in virus infection and replication .

Mode of Action

It’s suggested that similar compounds potentially disturb virus uncoating rather than virus attachment and endosomal acidification .

Biochemical Pathways

Related compounds have been shown to influence the biosynthetic pathways of neurotransmitters .

Pharmacokinetics

The compound’s molecular formula is c16h16n2o2, and its molecular weight is 26831 , which may influence its bioavailability.

Result of Action

Related compounds have been shown to block infection of certain viruses in vitro .

Action Environment

Similar compounds used in the industrial manufacture of fuel and oil additives, chelating agents, and surfactants are influenced by their environment .

Propriétés

IUPAC Name |

1-(2-aminoethylamino)-6-methylxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-10-5-6-11-14(9-10)20-13-4-2-3-12(18-8-7-17)15(13)16(11)19/h2-6,9,18H,7-8,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGBLLOMONQARX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

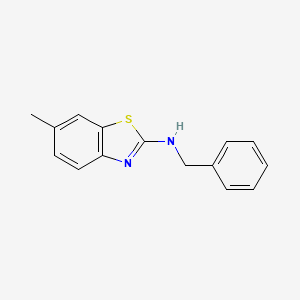

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

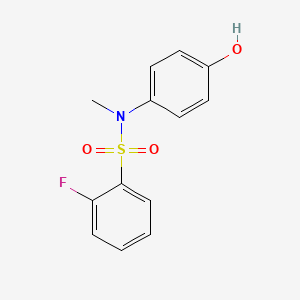

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)